Unveiling the Role of Bis(2,4-dinitrophenyl)-L-histidine: A Technical Guide for Researchers
Unveiling the Role of Bis(2,4-dinitrophenyl)-L-histidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Bis(2,4-dinitrophenyl)-L-histidine, a key derivative in the chemical modification and analysis of proteins. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core function, experimental applications, and the underlying biochemical principles.
Core Function: A Chromophoric Label for Histidine Identification
Bis(2,4-dinitrophenyl)-L-histidine is primarily utilized as a chemical standard in the study of protein structure. Its fundamental function stems from the attachment of two 2,4-dinitrophenyl (DNP) groups to the L-histidine amino acid. This modification serves to label the histidine molecule with a chromophore, a compound that absorbs light in the visible spectrum, rendering it easily detectable and quantifiable.
The IUPAC name for this compound is 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid[1]. The "Bis" designation signifies that two DNP groups are covalently bonded to the L-histidine molecule: one at the α-amino group and the other on a nitrogen atom of the imidazole side chain.
This derivatization is typically achieved through the reaction of L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent[2]. This reagent was instrumental in Frederick Sanger's pioneering work on sequencing the protein insulin[2]. The dinitrophenylation of amino acids, including histidine, was a foundational technique in the early days of protein chemistry.
In modern biochemical analysis, Bis(2,4-dinitrophenyl)-L-histidine serves as a crucial reference compound in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)[3]. When a protein is treated with FDNB, its N-terminal amino acids and reactive side chains, such as the imidazole group of histidine, become dinitrophenylated. Subsequent acid hydrolysis breaks the peptide bonds, releasing the DNP-amino acid derivatives. By comparing the chromatographic retention time of the unknown derivative from the protein hydrolysate with that of the known Bis(2,4-dinitrophenyl)-L-histidine standard, researchers can unequivocally identify and quantify the modified histidine residues within the protein sequence[3][4].
Physicochemical Properties and Identification Data
The accurate identification and quantification of Bis(2,4-dinitrophenyl)-L-histidine are paramount for its use as an analytical standard. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N₇O₁₀ | PubChem[1] |
| Molecular Weight | 487.3 g/mol | PubChem[1] |
| IUPAC Name | 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | PubChem[1] |
| CAS Number | 3129-33-7 | PubChem[1] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis of Bis(2,4-dinitrophenyl)-L-histidine and its application in protein analysis.
Synthesis of Bis(2,4-dinitrophenyl)-L-histidine
This protocol describes the dinitrophenylation of L-histidine using 1-fluoro-2,4-dinitrobenzene (FDNB).
Materials:
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L-histidine
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1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
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Hydrochloric acid (HCl)
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Ether or other suitable organic solvent for extraction
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Distilled water
Procedure:
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Dissolve L-histidine in an aqueous solution of sodium bicarbonate to create a slightly alkaline environment. This deprotonates the amino groups, enhancing their nucleophilicity.
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Add a solution of FDNB in ethanol to the L-histidine solution. The reaction mixture is typically stirred at room temperature for several hours.
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The nucleophilic α-amino group and the imidazole nitrogen of histidine attack the electron-deficient benzene ring of FDNB, displacing the fluoride ion.
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After the reaction is complete, the solution is acidified with HCl. This protonates the carboxylic acid group and any unreacted amines.
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The resulting Bis(2,4-dinitrophenyl)-L-histidine, being less soluble in acidic aqueous solution, may precipitate out or can be extracted into an organic solvent like ether.
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The product can be further purified by recrystallization.
Identification of Histidine Residues in a Protein Sample
This protocol outlines the general workflow for using Bis(2,4-dinitrophenyl)-L-histidine as a standard to identify modified histidine residues in a protein.
Materials:
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Protein sample
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Bis(2,4-dinitrophenyl)-L-histidine standard
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FDNB solution
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Sodium bicarbonate buffer
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6 M Hydrochloric acid
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HPLC system with a suitable column (e.g., reverse-phase C18)
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UV-Vis detector
Procedure:
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Dinitrophenylation of the Protein: Dissolve the protein sample in a sodium bicarbonate buffer and react it with an ethanolic solution of FDNB.
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Hydrolysis: After the reaction, remove the excess reagent and hydrolyze the DNP-protein using 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This cleaves the peptide bonds, yielding a mixture of DNP-amino acids and free amino acids.
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Chromatographic Analysis:
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Prepare a standard solution of Bis(2,4-dinitrophenyl)-L-histidine of known concentration.
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Inject the standard onto the HPLC system and record its retention time and peak area.
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Inject the hydrolyzed protein sample (the DNP-amino acid mixture) onto the same HPLC system under identical conditions.
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Identification and Quantification:
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Compare the chromatograms of the standard and the sample. A peak in the sample chromatogram with the same retention time as the Bis(2,4-dinitrophenyl)-L-histidine standard confirms the presence of modified histidine in the original protein.
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The area of the corresponding peak in the sample chromatogram can be used to quantify the amount of modified histidine by comparing it to the peak area of the known concentration standard.
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Logical Workflow and Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involving Bis(2,4-dinitrophenyl)-L-histidine.
Caption: Synthetic pathway for Bis(2,4-dinitrophenyl)-L-histidine.
Caption: Experimental workflow for protein analysis using Bis(2,4-dinitrophenyl)-L-histidine.
Conclusion
Bis(2,4-dinitrophenyl)-L-histidine is a vital, albeit historically rooted, tool in the arsenal of protein chemists and biochemists. Its primary function as a chromophorically labeled standard enables the precise identification and quantification of histidine residues within proteins. Understanding its synthesis, properties, and analytical application is essential for researchers engaged in protein sequencing, structural analysis, and the characterization of protein modifications. The methodologies described herein provide a foundational framework for the effective utilization of this important chemical compound in a research setting.
References
- 1. n,1-Bis(2,4-dinitrophenyl)histidine | C18H13N7O10 | CID 259738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chemical properties of individual histidine and tyrosine residues of concanavalin A by competitive labeling with 1-fluoro-2,4-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
